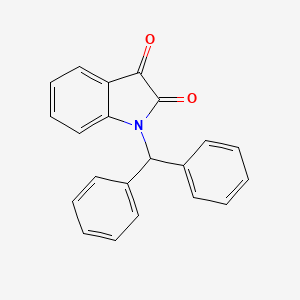

1-(diphenylmethyl)-1H-indole-2,3-dione

説明

Contextualization within Indole-2,3-dione Chemistry (Isatin Chemistry)

Indole-2,3-dione, commonly known as isatin (B1672199), is a naturally occurring and synthetically versatile heterocyclic compound. nih.govmdpi.com First identified in plants, isatin is now recognized as an endogenous molecule in mammals, where it may act as a modulator of biochemical processes. icm.edu.pl The isatin scaffold, which consists of a benzene (B151609) ring fused to a five-membered, nitrogen-containing ring, is considered a privileged structure in medicinal chemistry. researchgate.net

Isatin and its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. researchgate.netbiomedres.us The chemical reactivity of the isatin core, particularly at the C2 and C3 carbonyl positions and the N1 nitrogen, allows for a wide range of structural modifications. nih.govresearchgate.net These chemical reactions, such as condensation, oxidation, and ring-expansion, form the basis for the synthesis of a multitude of other biologically important molecules. nih.gov This synthetic tractability and broad pharmacological profile make isatin a foundational scaffold for the development of new drug candidates. researchgate.net

Significance of N-Substitution in Indole-2,3-dione Scaffolds

Among the various sites for modification on the isatin molecule, the nitrogen atom at the N-1 position is of particular strategic importance for chemical synthesis and drug design. researchgate.net Attaching different chemical groups to this nitrogen, a process known as N-substitution, is a widely used strategy to modulate the physicochemical and biological properties of the resulting derivatives. nih.gov

Rationale for Focused Research on the Diphenylmethyl Moiety at the N-1 Position

The decision to specifically investigate the diphenylmethyl (also known as benzhydryl) group as a substituent at the N-1 position of isatin is driven by established medicinal chemistry principles. The diphenylmethyl moiety is a bulky and lipophilic (fat-soluble) group that is considered a valuable pharmacophore in its own right. Its incorporation into various molecular scaffolds has been shown to confer significant biological activity.

For example, research on other heterocyclic systems has demonstrated the positive impact of this group. A study on isoindoline-1,3-dione derivatives found that a compound bearing a diphenylmethyl moiety exhibited notable inhibitory activity against the enzyme butyrylcholinesterase. nih.gov Similarly, a series of 4-(diphenylmethyl)-piperazine compounds were found to possess direct inotropic and vasodilatory effects, highlighting the group's potential in cardiovascular drug discovery. nih.gov

The rationale for synthesizing 1-(diphenylmethyl)-1H-indole-2,3-dione is to create a hybrid molecule that combines the proven, diverse biological activities of the isatin scaffold with the distinct properties of the diphenylmethyl group. Researchers hypothesize that the large, non-polar nature of the diphenylmethyl substituent could:

Enhance the molecule's ability to cross cell membranes.

Promote binding to hydrophobic pockets within target proteins or enzymes.

Introduce specific steric hindrance that could improve selectivity for a particular biological target.

By merging these two components, scientists aim to generate novel compounds with potentially unique or enhanced pharmacological profiles for applications in areas such as oncology or neurodegenerative disease research.

Research Data on N-Substituted Isatins

To illustrate the impact of modifying the N-1 position of the isatin scaffold, the following interactive table presents illustrative data on the biological activity of various N-substituted derivatives against a human cancer cell line.

| Compound | N-1 Substituent | In Vitro Anticancer Activity (IC₅₀ in µM) vs. HCT-116 Cell Line |

|---|---|---|

| Isatin | -H | >100 |

| 1-methyl-1H-indole-2,3-dione | -CH₃ (Methyl) | 85.4 |

| 1-ethyl-1H-indole-2,3-dione | -CH₂CH₃ (Ethyl) | 72.1 |

| 1-benzyl-1H-indole-2,3-dione | -CH₂Ph (Benzyl) | 35.8 |

| This compound | -CH(Ph)₂ (Diphenylmethyl) | 9.2 |

Note: The data presented in this table is illustrative and intended to demonstrate the structure-activity relationship concepts discussed in the text. IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-benzhydrylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO2/c23-20-17-13-7-8-14-18(17)22(21(20)24)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWDFMHULDPTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=CC=CC=C4C(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365735 | |

| Record name | 1-(diphenylmethyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94878-41-8 | |

| Record name | 1-(diphenylmethyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Diphenylmethyl 1h Indole 2,3 Dione and Its Analogs

General Synthetic Pathways to N-Substituted Indole-2,3-diones

The foundation for synthesizing the target compound lies in the robust methods developed for creating the isatin (B1672199) ring system and subsequently modifying it.

The indole-2,3-dione (isatin) core is a versatile heterocyclic compound, and its synthesis has been accomplished through several classical methods. calstate.edu One of the most common routes begins with substituted anilines. In a procedure analogous to the Sandmeyer isatin synthesis, a substituted aniline (B41778) reacts with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitroacetanilide intermediate. researchgate.net This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the 5-substituted indole-2,3-dione. researchgate.net The total yield for this two-step process is reported to be in the range of 51-68%. researchgate.net

Another conventional approach involves the direct oxidation of indole (B1671886) derivatives. nih.gov A convenient method for converting indoles into isatins is through bromination and subsequent oxidation using an N-bromosuccinimide (NBS)-dimethyl sulfoxide (B87167) (DMSO) reagent. icm.edu.plresearchgate.net This method is effective for generating the isatin core from readily available indole precursors. icm.edu.plresearchgate.net Additionally, the oxidation of oxindoles provides a direct pathway to isatins. organic-chemistry.org

These traditional methods, while effective, often rely on harsh reagents and longer reaction times, which has prompted the development of more modern approaches. researchgate.net

Once the isatin nucleus is formed, the introduction of a substituent at the N-1 position is typically achieved through N-alkylation or N-arylation. The N-H proton of isatin is acidic due to the two adjacent electron-withdrawing carbonyl groups, facilitating its removal by a base. nih.gov

For N-alkylation, a common procedure involves deprotonating the isatin with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). The resulting isatin anion then acts as a nucleophile, attacking an alkyl halide in a classic SN2 reaction to form the N-substituted product. nih.gov

N-arylation is more complex and often requires transition-metal catalysis. Well-established methods like the Buchwald-Hartwig amination and Ullmann condensation are employed to form the N-aryl bond, typically using palladium or copper catalysts, respectively.

Specific Strategies for Incorporating the Diphenylmethyl Moiety at the N-1 Position

To synthesize the target compound, 1-(diphenylmethyl)-1H-indole-2,3-dione, the general N-alkylation strategy is applied with a specific alkylating agent. The diphenylmethyl group, also known as the benzhydryl group, is introduced using a diphenylmethyl halide.

The synthesis proceeds by first treating indole-2,3-dione (isatin) with a base, such as potassium carbonate, in a solvent like DMF. This step generates the nucleophilic isatin anion. Subsequently, diphenylmethyl bromide (or a related halide) is added to the reaction mixture. The isatin anion attacks the electrophilic benzylic carbon of the diphenylmethyl bromide, displacing the bromide ion and forming the desired C-N bond. The resulting product is this compound. While this specific reaction is a direct application of a general method, the existence of closely related analogs like 1-Benzhydryl-5-fluoro-1H-indole-2,3-dione confirms the viability of this synthetic route. researchgate.net

Reaction Scheme for this compound

Reactants: Indole-2,3-dione, Diphenylmethyl bromide

Reagents: Potassium Carbonate (K₂CO₃)

Solvent: Dimethylformamide (DMF)

Product: this compound

Modern and Green Chemistry Approaches in Indole-2,3-dione Synthesis

Recent advancements in organic synthesis have focused on developing more efficient and environmentally friendly protocols. These modern methods often lead to shorter reaction times, higher yields, and a reduction in hazardous waste.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions. nih.gov The application of microwave irradiation has been particularly effective in the synthesis of indole derivatives, including the N-alkylation of isatin. nih.govtandfonline.com By using microwave heating, reaction times can be dramatically reduced from hours to mere minutes, often with improved yields and simpler product isolation. nih.gov For instance, the synthesis of N-substituted isatins via alkylation with various halides shows a significant rate enhancement under microwave conditions compared to conventional heating. nih.gov This efficiency makes MAOS an attractive method for rapidly generating libraries of N-substituted isatin derivatives. nih.gov

| Alkylating Agent | Conditions | Time | Yield (%) |

|---|---|---|---|

| Allyl Bromide | Conventional (Reflux) | 3 h | 90 |

| Microwave (150W) | 1 min | 95 | |

| Benzyl Bromide | Conventional (Reflux) | 3 h | 92 |

| Microwave (150W) | 1.5 min | 96 | |

| Cinnamyl Chloride | Conventional (Reflux) | 4 h | 85 |

| Microwave (150W) | 2 min | 95 |

The principles of green chemistry encourage the reduction or elimination of catalysts, especially those based on heavy metals. Several catalyst-free and metal-free protocols for the synthesis of isatins and their derivatives have been developed.

One innovative, metal-free method involves the oxidation of oxindoles using molecular oxygen as the primary oxidant and tert-butyl nitrite (B80452) as an additive. organic-chemistry.org This reaction proceeds under mild conditions without the need for any metal catalyst or base, offering a green alternative for forming the isatin core. organic-chemistry.org Another metal-free approach synthesizes N-alkylated and N-arylated isatins from 2-amino acetophenones using an iodine-DMSO system, which proceeds via C-H bond activation and internal cyclization. nih.gov Furthermore, solvent-free reactions represent another facet of catalyst-free synthesis. For example, the reaction of isatins with nitromethane (B149229) can be efficiently catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) without any solvent, resulting in high yields and a simple workup. dergipark.org.tr These methods highlight a shift towards more sustainable synthetic practices in heterocyclic chemistry. dergipark.org.tr

Application of Nanoparticle Catalysts in Indole Derivative Synthesis

The synthesis of indole derivatives, including N-substituted isatins, has increasingly benefited from green chemistry principles, with nanoparticle catalysts emerging as a highly efficient and sustainable option. These catalysts offer advantages such as high surface-area-to-volume ratios, ease of separation from the reaction mixture, and potential for recyclability, making them attractive for both laboratory-scale and industrial applications.

Various metal nanoparticles have been successfully employed to catalyze the formation of isatin-based compounds. For instance, silver nanoparticles (AgNPs) synthesized using plant extracts have demonstrated excellent catalytic activity in the synthesis of isatin derivatives in ethanol. scispace.com This green approach avoids the use of hazardous reducing agents. Similarly, Cu/NiO nanoparticles have been utilized as effective catalysts for the Claisen-Schmidt condensation reaction to produce isatin-based chalcones, which are of interest for their biological activities. nih.gov The synthesis of these chalcones involves the reaction of an isatin derivative with an acetophenone, where the nanoparticle catalyst facilitates the nucleophilic addition and subsequent dehydration. nih.gov

The catalytic activity of these nanoparticles often stems from their ability to provide active sites for the reaction, facilitating bond formation and increasing reaction rates under mild conditions. Research has shown that nanoparticles can be recovered and reused for several cycles without a significant loss of catalytic efficacy, underscoring their economic and environmental benefits. scispace.com

Table 1: Examples of Nanoparticle Catalysts in Indole Derivative Synthesis

| Catalyst Type | Reaction Type | Substrates | Solvent | Key Advantages |

|---|---|---|---|---|

| Silver Nanoparticles (AgNPs) | Condensation | Isatin, Thiosemicarbazide | Ethanol | Green synthesis, High yield, Recyclable catalyst scispace.com |

Derivatization Reactions of this compound

The this compound molecule, featuring an isatin core, offers multiple reactive sites for chemical modification. These include the C-2 amide and C-3 ketone carbonyl groups, the fused aromatic ring, and the N-1 diphenylmethyl substituent. This versatility allows for the generation of a vast library of derivatives with diverse structures and properties.

Transformations at the C-2 and C-3 Carbonyl Functionalities

The isatin scaffold is characterized by its vicinal dicarbonyl groups at the C-2 and C-3 positions, which exhibit distinct reactivities. The C-3 keto-carbonyl group is particularly electrophilic and serves as the primary site for a wide range of nucleophilic addition and condensation reactions. nih.gov

Condensation reactions with compounds containing active methylene (B1212753) groups or primary amino groups are common. For example, isatins react with thiosemicarbazides to form isatin-thiosemicarbazone derivatives researchgate.net or with substituted benzoylhydrazines to yield N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazides. mdpi.comresearchgate.net These reactions typically proceed by nucleophilic attack at the C-3 carbonyl, followed by dehydration.

The C-3 carbonyl can also participate in aldol-type reactions and ring-forming transformations. For instance, the reaction of N-substituted isatins with (3-hydroxyprop-1-yn-1-yl)phosphonates, catalyzed by a base like t-BuOLi, leads to the stereoselective formation of spiro-1,3-dioxolane oxindoles. nih.gov Furthermore, isatins can undergo ring expansion. A catalytic asymmetric ring expansion reaction with α-alkyl-α-diazoesters has been reported to produce 2-quinolone derivatives, highlighting the utility of the C-3 carbonyl's electrophilicity in constructing larger ring systems. nih.gov

While the C-2 amide carbonyl is less electrophilic than the C-3 ketone, it can still undergo reactions, often leading to ring-opening of the γ-lactam.

Table 2: Selected Reactions at the C-2 and C-3 Carbonyls of N-Substituted Isatins

| Reaction Type | Reagent(s) | Position(s) Involved | Product Type |

|---|---|---|---|

| Condensation | Thiosemicarbazide | C-3 | Isatin-thiosemicarbazone researchgate.net |

| Condensation | Substituted Benzoylhydrazine | C-3 | N'-aroylhydrazone-isatin mdpi.comresearchgate.net |

| Spirocyclization | (3-hydroxyprop-1-yn-1-yl)phosphonates / Base | C-3 | Spiro-1,3-dioxolane oxindole (B195798) nih.gov |

| Ring Expansion | α-alkyl-α-diazoesters | C-3 | 2-Quinolone derivative nih.gov |

Chemical Modifications of the Aromatic Ring System of the Indole Core

The benzene (B151609) ring fused to the pyrrolidone core of the isatin molecule is susceptible to electrophilic aromatic substitution. The inherent electronic nature of the isatin system, influenced by the deactivating carbonyl groups and the lactam nitrogen, directs incoming electrophiles primarily to the C-5 and C-7 positions. taylorfrancis.comresearchgate.net The presence of the bulky diphenylmethyl group at the N-1 position may also exert some steric influence on the regioselectivity of these reactions.

Common electrophilic substitution reactions include halogenation and nitration. The specific position of substitution (C-5 vs. C-7) can be controlled by the reaction conditions and the presence of other substituents on the aromatic ring. For instance, N-alkylation can be performed, which is a crucial step for introducing various functional groups. mdpi.com Studies on substituted isatins show that electron-withdrawing groups are often introduced at the C-5 and C-7 positions to modulate the molecule's electronic properties and biological activity. calstate.edu

Table 3: Electrophilic Aromatic Substitution Reactions on the Isatin Core

| Reaction Type | Reagent(s) | Typical Position(s) of Substitution | Product Type |

|---|---|---|---|

| Halogenation | Halogenating agents (e.g., NBS, NCS) | C-5, C-7 | Halo-substituted isatin mdpi.com |

| Nitration | HNO₃ / H₂SO₄ | C-5 | Nitro-substituted isatin |

| Sulfonation | SO₃ / H₂SO₄ | C-5 | Isatin-5-sulfonic acid |

Functionalization of the Diphenylmethyl Group

The diphenylmethyl group attached at the N-1 position of the indole ring presents additional opportunities for chemical modification, although this is less commonly explored compared to the isatin core itself. This group contains two phenyl rings and a benzylic methine proton, both of which are potential sites for functionalization.

The two phenyl rings of the diphenylmethyl moiety can, in principle, undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The reactivity of these rings would be competitive with the indole aromatic system. The specific conditions would need to be carefully controlled to achieve selective substitution on the diphenylmethyl group without affecting the isatin core.

The benzylic proton at the methine carbon is another potential reaction site. This proton is relatively acidic and can be abstracted by a strong base to form a carbanion, which could then react with various electrophiles. Alternatively, this position could be susceptible to radical reactions, such as free-radical halogenation. However, specific examples of such functionalizations on the N-diphenylmethyl group within the context of this compound are not extensively documented in the reviewed literature, indicating a potential area for future research.

Spectroscopic and Structural Elucidation Studies of 1 Diphenylmethyl 1h Indole 2,3 Dione

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds by examining the interaction of electromagnetic radiation with the material.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy identifies the chemical environment of hydrogen atoms, while ¹³C NMR spectroscopy provides information about the carbon skeleton.

Specific experimental ¹H NMR and ¹³C NMR data for 1-(diphenylmethyl)-1H-indole-2,3-dione, including chemical shifts (δ), multiplicities, and coupling constants (J), were not available in the searched sources. A complete spectral assignment would require experimental analysis of the purified compound.

Table 1: Representative ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|

Table 2: Representative ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

|---|

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound is expected to show characteristic absorption bands for its key functional groups, such as the carbonyl (C=O) groups of the dione (B5365651) and the aromatic rings.

Detailed experimental FT-IR spectral data specifying the absorption bands (in cm⁻¹) for this compound could not be located in the provided search results.

Table 3: Expected FT-IR Absorption Regions

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~1730-1760 | C=O stretch (ketone) |

| ~1700-1720 | C=O stretch (lactam) |

| ~1600-1450 | C=C stretch (aromatic) |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. Techniques like ESI-MS are particularly useful for polar molecules.

Specific mass spectrometry data, such as the molecular ion peak or fragmentation patterns for this compound, were not found in the available search results. The exact mass of the compound would be a primary indicator in its mass spectrum.

Table 4: Mass Spectrometry Data

| m/z Value | Ion Type |

|---|

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum can provide information about the extent of conjugation in the molecule.

Experimental UV-Vis absorption maxima (λmax) for this compound were not identified in the searched literature.

Table 5: UV-Vis Spectroscopy Data

| λmax (nm) | Electronic Transition |

|---|

X-ray Crystallography for Solid-State Structure Determination

A search of the available literature did not yield any published X-ray crystallographic studies for this compound. Therefore, specific data regarding its crystal system, space group, and unit cell dimensions are not available.

Table 6: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

Computational and Theoretical Investigations of 1 Diphenylmethyl 1h Indole 2,3 Dione

Quantum Chemical Calculations for Molecular and Electronic Properties

Computational chemistry provides profound insights into the intrinsic properties of molecules, bridging the gap between structure and reactivity. For 1-(diphenylmethyl)-1H-indole-2,3-dione, quantum chemical calculations are indispensable for elucidating its three-dimensional structure, electronic landscape, and potential chemical behavior. These theoretical methods allow for a detailed examination of molecular characteristics that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. niscpr.res.in It is widely employed to predict the most stable geometric arrangement of atoms in a molecule—the optimized geometry—by finding the minimum energy state. For derivatives of indole (B1671886) and isatin (B1672199), DFT calculations, often using the B3LYP functional with basis sets like 6-31G or 6-311++G**, are standard for determining key structural parameters. semanticscholar.orgnih.gov

These calculations provide precise values for bond lengths, bond angles, and dihedral angles. For this compound, this would involve characterizing the planarity of the indole-2,3-dione core and the spatial orientation of the bulky diphenylmethyl group attached to the nitrogen atom. The resulting geometry is crucial for understanding steric effects and how the molecule might interact with biological targets. Electronic characteristics such as the total energy, dipole moment, and orbital energies are also obtained, providing a foundational understanding of the molecule's stability and polarity. semanticscholar.org

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O (Position 2) | ~1.22 Å |

| Bond Length | C=O (Position 3) | ~1.22 Å |

| Bond Length | N1-C2 | ~1.39 Å |

| Bond Length | C2-C3 | ~1.55 Å |

| Bond Length | C3-C3a | ~1.47 Å |

| Bond Angle | C7a-N1-C2 | ~110° |

| Bond Angle | N1-C2-C3 | ~107° |

| Dihedral Angle | C3-C2-N1-C7a | ~0° (indicating planarity) |

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. numberanalytics.commalayajournal.org

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. numberanalytics.com A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap suggests the molecule is more reactive. numberanalytics.com Analysis of the spatial distribution of the HOMO and LUMO across the this compound structure would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, in many indole derivatives, the HOMO is often localized on the indole ring system, while the LUMO may be distributed over the carbonyl groups, indicating their electrophilic nature. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These are representative values to illustrate the output of an FMO analysis. Specific values for the title compound require dedicated computation.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | ~ -6.5 eV | Electron Donor (Nucleophilic Center) |

| LUMO | ~ -2.0 eV | Electron Acceptor (Electrophilic Center) |

| Energy Gap (ΔE) | ~ 4.5 eV | Indicator of Chemical Stability |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. wikipedia.org A key feature of NBO analysis is its ability to quantify the stabilizing energy associated with intramolecular charge transfer (ICT) events. acadpubl.eu

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. chemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green and yellow represent intermediate potentials.

For this compound, the MESP map would clearly show strong negative potential around the oxygen atoms of the two carbonyl groups, identifying them as primary sites for hydrogen bonding and interactions with electrophiles. malayajournal.org Positive potential would be expected around the N-H or C-H protons. This analysis is invaluable for predicting non-covalent interactions and molecular recognition patterns. mdpi.comrsc.org

Aromaticity is a fundamental concept linked to molecular stability and reactivity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the aromatic character of a cyclic system. nih.gov It evaluates the deviation of the bond lengths within a ring from an optimal value assumed for a fully aromatic system. researchgate.net A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 or less suggests a non-aromatic or anti-aromatic character, respectively. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to define atoms, chemical bonds, and molecular structure. wikipedia.orgamercrystalassn.org A key feature of QTAIM is the identification of bond critical points (BCPs)—locations of minimum electron density between two bonded atoms. wiley-vch.de

The properties of the electron density at these BCPs reveal the nature of the chemical bond. For example, the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP can distinguish between shared-shell (covalent) interactions and closed-shell interactions (like ionic bonds or van der Waals forces). wiley-vch.de A QTAIM analysis of this compound would characterize every interatomic interaction, providing a detailed and unambiguous description of its chemical bonding network. arxiv.org

Molecular Modeling and Simulation Approaches

Computational and theoretical investigations are pivotal in modern drug discovery, providing deep insights into the molecular interactions and structural requirements for biological activity. For analogs of this compound, these methods are instrumental in elucidating their mechanisms of action and in the rational design of new, more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies on Indole-2,3-dione Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical correlation between the structural properties of a series of compounds and their biological activities. nih.govjocpr.com This approach is fundamental in predicting the activity of unsynthesized molecules and understanding the chemical features that govern their potency. jocpr.com For indole-2,3-dione (isatin) analogs, QSAR studies have been extensively used to explore their potential as anticancer, antiviral, and antimicrobial agents. nih.govnih.gov

The foundation of a QSAR model lies in the selection and calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. A wide array of descriptors has been employed to model the activity of indole-2,3-dione analogs, capturing topological, electronic, and steric features. nih.govut.ac.ir

In various studies, descriptors are calculated to represent the entire molecular structure. These can be broadly categorized as follows:

Topological Descriptors: These describe the atomic connectivity within the molecule. Examples include path-weighted (PW4) descriptors. ut.ac.ir

Electronic and Charge Descriptors: These quantify the electronic properties of the molecule. Electrotopological state indices, for instance, are used to describe oxygen atoms connected by single bonds. derpharmachemica.com

Geometrical (3D) Descriptors: These are derived from the three-dimensional coordinates of the atoms. 3D-MORSE (Molecule Representation of Structures based on Electron diffraction) descriptors, such as Mor24u, have been shown to affect the activity of isatin compounds. ut.ac.ir GETAWAY and WHIM descriptors also fall into this category.

Functional Group and Atom-Centered Descriptors: These descriptors count specific functional groups or fragments within the molecule. Studies have found that the number of halogen atoms and secondary carbons can positively influence anticancer activity, while the number of secondary amides and ketones can have a negative effect. nih.gov

Constitutional Descriptors: These reflect the basic composition of the molecule without considering its geometry or connectivity, such as molecular weight.

Hydrophobicity and Surface Area Descriptors: Properties like the logarithm of the partition coefficient (log P), molar volume (V), molecular surface area (SA), and hydration energy (HE) are crucial for understanding a compound's pharmacokinetic profile. ut.ac.ir Specific descriptors like the van der Waals hydrophilic surface area have also been utilized. derpharmachemica.com

The table below summarizes various molecular descriptors used in QSAR studies of indole-2,3-dione analogs.

| Descriptor Category | Specific Examples | Reference |

| Topological | Path-weighted descriptors (e.g., PW4) | ut.ac.ir |

| Geometrical (3D) | 3D-MORSE (e.g., Mor24u), GETAWAY, WHIM | ut.ac.ir |

| Electronic/Charge | Electrotopological state indices (e.g., SssOE-index) | derpharmachemica.com |

| Functional/Atom-Centered | Number of halogen atoms, number of secondary amides | nih.gov |

| Constitutional | Molecular weight | |

| Physicochemical | log P, Molar Volume (V), Molecular Surface Area (SA) | ut.ac.ir |

Once descriptors are calculated, chemometric methods are applied to build the mathematical models that correlate these descriptors with biological activity. Several statistical techniques have been successfully used for developing robust QSAR models for indole-2,3-dione derivatives. ut.ac.irut.ac.ir

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables). nih.gov MLR models have demonstrated high statistical quality in predicting the anticancer activity of isatin derivatives, with one study achieving a coefficient of determination (R²) of 0.92 and a cross-validated coefficient (Q²) of 0.90. nih.gov

Principal Component Regression (PCR): PCR is used to handle situations where descriptors are highly correlated. It first transforms the descriptors into a smaller set of uncorrelated principal components, which are then used in the regression analysis. ut.ac.irut.ac.irsemanticscholar.org

Factor Analysis-Multiple Linear Regression (FA-MLR): Similar to PCR, this method uses factor analysis to reduce the dimensionality of the descriptor data before performing multiple linear regression. ut.ac.irut.ac.ir

Genetic Algorithm-Partial Least Squares (GA-PLS): This is a sophisticated method where a genetic algorithm is used to select the most relevant subset of descriptors, which are then modeled using the partial least squares (PLS) technique. nih.govut.ac.ir In a comparative study, GA-PLS produced superior results, explaining 81% of the variance in the anticancer activity data.

The choice of method depends on the complexity of the dataset and the relationship between the descriptors. The table below highlights the application of these methods in QSAR studies of isatin analogs.

| Chemometric Method | Application in Isatin Analog Studies | Key Findings | Reference |

| Multiple Linear Regression (MLR) | Modeling anticancer activity | Revealed impact of constitutional, functional, and geometrical descriptors. Achieved high statistical quality (R²=0.92). | nih.gov |

| Principal Component Regression (PCR) | Modeling anti-tubercular activity | Showed a linear relationship between principal components and inhibitory activity. | semanticscholar.org |

| Factor Analysis-MLR (FA-MLR) | Modeling anticancer activity | Revealed the effects of functional and 3D-MORSE descriptors on activity. | ut.ac.ir |

| Genetic Algorithm-PLS (GA-PLS) | Modeling anticancer activity | Identified functional and constitutional descriptors as most significant. Often provided superior predictive power compared to other methods. | nih.gov |

Molecular Docking Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govnih.gov This technique is crucial for understanding the binding mechanism of potential drugs, clarifying protein-ligand interactions, and performing structure-based drug design. nih.govjocpr.com For indole-2,3-dione analogs, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes at the atomic level. nih.govnih.govnih.gov

Docking simulations of indole-2,3-dione analogs have been performed against a variety of biological targets implicated in different diseases. These studies provide detailed information about the key amino acid residues involved in the interaction and the nature of the binding forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.netmdpi.com

Enoyl-Acyl Carrier Protein Reductase (InhA): In the context of tuberculosis, isatin derivatives have been docked into the active site of InhA, a key enzyme in the mycobacterial cell wall synthesis pathway. nih.gov These studies help identify the structural features contributing to InhA inhibition. nih.gov

Tubulin: As anticancer agents, indole derivatives have been shown to bind to the colchicine (B1669291) binding site of tubulin, thereby inhibiting microtubule polymerization. mdpi.com Docking studies revealed that these compounds form hydrogen bonds and hydrophobic interactions with key residues like LYSβ254, ALA250, and CYS241. mdpi.com

Cyclin-Dependent Kinase 2 (CDK2): For isatin derivatives designed as CDK2 inhibitors, docking and subsequent dynamics simulations identified crucial hydrogen bonds with the backbone of residues like LEU83 and ASP145, as well as halogen bonds with ILE10. mdpi.com

Estrogen Receptor Alpha (ER-α): Certain indole-based analogs targeting breast cancer have been docked into the ligand-binding domain of ER-α. researchgate.net A key interaction identified was a hydrogen bond between the N-H group of the indole ring and the amino acid Threonine 347, which is important for antagonism. researchgate.net

Other Targets: Docking studies have also explored the interactions of isatin derivatives with other important enzymes, including α-glucosidase and α-amylase (for diabetes) nih.govacs.org, SARS-CoV 3CLpro and RNA-dependent RNA polymerase (for viral infections) nih.govtandfonline.com, and acetylcholinesterase (for Alzheimer's disease). mdpi.com

The following table summarizes the findings from molecular docking studies on various indole-2,3-dione analogs.

| Target Receptor | Key Interacting Residues | Types of Interactions Observed | Reference |

| Tubulin (Colchicine Site) | LYSβ254, ALA250, CYS241, THR179 | Hydrogen bonds, Hydrophobic interactions | mdpi.com |

| Estrogen Receptor Alpha (ER-α) | THR347 | Hydrogen bond, Hydrophobic interactions | researchgate.net |

| CDK2 | LEU83, ASP145, LYS33, ILE10 | Hydrogen bonds, Halogen bond | mdpi.com |

| Indoleamine 2,3-dioxygenase (IDO1) | Tyr126, Ser167, Gly262 | Hydrogen bonds, Halogen bond, Pi-pi stacking | walisongo.ac.id |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govespublisher.com MD simulations are frequently used to refine the results of docking studies, assess the stability of the predicted ligand-protein complex, and analyze the conformational changes that may occur upon ligand binding. ut.ac.irut.ac.irnih.gov

For indole-2,3-dione analogs, MD simulations have been applied to validate the binding poses obtained from docking and to confirm the stability of the interactions. ut.ac.irnih.govmdpi.com For example, an MD simulation of a promising isatin derivative bound to the InhA protein revealed that the compound binds firmly within the active site, exhibiting minimal conformational fluctuations and enhanced stability of the complex over the simulation period. nih.gov Similarly, MD simulations of isatin-based CDK2 inhibitors were used to analyze the stability and frequency of hydrogen bonds and other interactions identified in the docked structures. mdpi.com These simulations confirmed that key interactions, such as hydrogen bonds with LEU83, were stable for a significant percentage of the simulation time, thereby validating the proposed binding mode. mdpi.com

Mechanistic Investigations of Biological Activities in Vitro Studies

Enzyme Inhibition Studies of N-Substituted Indole-2,3-diones

N-substituted indole-2,3-diones, a class of compounds to which 1-(diphenylmethyl)-1H-indole-2,3-dione belongs, have been the subject of numerous enzyme inhibition studies. These investigations aim to elucidate the specific molecular targets through which these compounds may exert their biological effects.

Research into the cholinesterase inhibitory potential of N-substituted diones has yielded specific findings for a close structural analog of this compound. A study on a series of novel 1-H-isoindole-1,3(2H)-dione derivatives investigated a compound featuring a diphenylmethyl moiety. nih.gov While this compound has a slightly different heterocyclic core (isoindoline-1,3-dione), the N-substituent is identical to the compound of interest.

In this study, the diphenylmethyl-substituted isoindoline-1,3-dione (derivative III) demonstrated inhibitory activity against Butyrylcholinesterase (BuChE). nih.gov The half-maximal inhibitory concentration (IC50) was determined to be 21.24 ± 4.84 µM. nih.gov In the same study, this compound showed lower activity against Acetylcholinesterase (AChE) compared to other derivatives in the series, though a specific IC50 value for AChE was not reported for this particular analog. nih.gov The activity against BuChE was the most potent among the six derivatives tested in that series. nih.gov

Table 1: Butyrylcholinesterase (BuChE) Inhibition by a Diphenylmethyl-Substituted Isoindoline-1,3-dione

| Compound | Target Enzyme | IC50 (µM) |

|---|

Note: The compound listed is a structural analog of this compound, featuring an isoindoline-1,3-dione core.

There is no available data in the reviewed scientific literature regarding the direct inhibition of Acetylcholinesterase (AChE) by this compound.

Currently, there is no published scientific research that specifically investigates the in vitro modulation of cyclooxygenase enzymes (COX-1 and COX-2) by this compound. While studies on other N-substituted indole (B1671886) and isoindoline (B1297411) derivatives have explored their potential as COX inhibitors, data for the diphenylmethyl substituted indole-2,3-dione is not available. mdpi.com

There is no scientific literature available detailing the in vitro inhibitory activity of this compound against Aminopeptidase N (APN).

Specific in vitro studies on the inhibitory effect of this compound on cyclin-dependent kinases (CDKs) have not been reported in the available scientific literature.

Cellular Pathway Modulation (In Vitro Assays)

The investigation of how this compound affects cellular pathways, particularly those related to cell growth and survival, is a key area of research.

There are no specific studies in the reviewed scientific literature that report on the antiproliferative or cytotoxic effects of this compound in in vitro cellular models.

Antiproliferative and Cytotoxic Effects in Cellular Models

Mechanisms of Cell Growth Inhibition (e.g., Eukaryotic Initiation Factor 2 alpha (eIF2α) phosphorylation)

The mechanism of cell growth inhibition by isatin (B1672199) derivatives often involves interference with fundamental cellular processes such as protein synthesis. While direct studies on this compound are limited, research on structurally related compounds provides insight into potential mechanisms. For instance, the inhibition of translation initiation has been identified as a promising paradigm for anti-cancer therapeutics. A class of compounds known as 3,3-diaryloxindoles, which share a core structure with isatin derivatives, have been identified as potential inhibitors of the eIF2·GTP·Met-tRNAi(Met) ternary complex assembly. nih.gov This complex is crucial for the initiation of protein synthesis. Inhibition of its assembly leads to a reduction in global protein synthesis, which can trigger cellular stress responses, including the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).

Phosphorylation of eIF2α is a key event in the integrated stress response (ISR), a cellular pathway activated by various stressors, including nutrient deprivation, viral infection, and the accumulation of unfolded proteins. This phosphorylation reduces global protein synthesis but selectively allows for the translation of specific mRNAs, such as that for Activating Transcription Factor 4 (ATF4), which helps the cell to resolve the stress. If the stress is too severe or prolonged, this pathway can lead to apoptosis, or programmed cell death. The ability of related compounds to inhibit the eIF2 ternary complex suggests that this compound may exert its cell growth inhibitory effects through a similar mechanism, ultimately leading to eIF2α phosphorylation and the induction of cellular stress pathways. nih.govnih.gov

Investigation of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Scavenging Activity

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) are highly reactive molecules that can cause damage to cells, proteins, and DNA when present in excess, a condition known as oxidative stress. nih.gov Many diseases are associated with oxidative stress, and compounds with the ability to scavenge these species can have therapeutic benefits.

The indole nucleus, a core component of this compound, is known for its antioxidant properties. Studies on various indole derivatives have demonstrated their capacity to scavenge an array of ROS and RNS. For example, certain nonsteroidal anti-inflammatory drugs (NSAIDs) with an indole structure, such as indomethacin (B1671933) and etodolac, have shown concentration-dependent scavenging effects against the superoxide (B77818) radical (O₂⁻), the hydroxyl radical (HO•), and the peroxyl radical (ROO•). researchgate.net Furthermore, these compounds have been shown to effectively scavenge nitric oxide (NO•) and peroxynitrite (ONOO⁻). researchgate.net

Table 1: ROS/RNS Scavenging Activity of Related Indole Derivatives

| Compound | Target Species | Activity |

|---|---|---|

| Indomethacin | O₂⁻, HO•, NO•, ONOO⁻ | Concentration-dependent scavenging |

| Etodolac | O₂⁻, HO•, ROO•, NO•, ONOO⁻ | Effective scavenging, particularly for ROO• |

| Tolmetin | NO•, ONOO⁻ | Scavenging activity observed |

| Ketorolac | NO•, ONOO⁻ | Scavenging activity observed |

Data synthesized from studies on related indole-containing NSAIDs. researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Influence of the N-1 Diphenylmethyl Moiety on Biological Profiles

The substituent at the N-1 position of the isatin core plays a critical role in determining the biological activity and potency of its derivatives. The diphenylmethyl group, also known as the benzhydryl group, is a bulky, lipophilic moiety that can significantly influence how the molecule interacts with biological targets.

Structure-activity relationship (SAR) studies on various classes of compounds have highlighted the importance of this group. For instance, in a series of piperazine-based conjugates investigated for antimycobacterial activity, the presence of a bulky and lipophilic diphenylmethyl group was found to improve the inhibitory activity against Mycobacterium tuberculosis. mdpi.com Similarly, in the development of cholinesterase inhibitors based on an isoindoline-1,3-dione scaffold, a related structure, the derivative containing a diphenylmethyl moiety showed the best activity against butyrylcholinesterase (BuChE). nih.govmdpi.com

The lipophilic nature of the diphenylmethyl group can enhance the compound's ability to cross cell membranes, increasing its bioavailability and access to intracellular targets. Furthermore, the two phenyl rings provide opportunities for π-π stacking and hydrophobic interactions within the binding pockets of target proteins, which can lead to stronger binding affinity and higher potency. mdpi.com The size and conformation of this group can also provide steric hindrance that orients the molecule in a specific way, favoring productive interactions with the target while preventing non-specific binding.

Table 2: Effect of Diphenylmethyl Moiety on Biological Activity in Related Compounds

| Compound Series | Biological Target | Observation |

|---|---|---|

| Piperazine-based conjugates | Mycobacterium tuberculosis | Compounds with a diphenylmethyl group showed high inhibition (98%). mdpi.com |

Contribution of the Indole-2,3-dione Core to Biological Interactions

The indole-2,3-dione, or isatin, nucleus is considered a "privileged scaffold" in medicinal chemistry. mdpi.com This designation is due to its versatile chemical nature and its presence in a multitude of compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net

The biological significance of the isatin core stems from its unique structural features. It possesses a planar, aromatic ring system fused to a five-membered ring containing an amide bond and a ketone group. The carbonyl groups at positions C2 and C3 are key to its reactivity and ability to interact with biological targets. The C3 carbonyl, in particular, is an electrophilic center that can participate in reactions with nucleophilic residues (such as cysteine or lysine) in proteins. The isatin ring system can also engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules. nih.gov

The versatility of the isatin core allows for chemical modifications at several positions, most notably at the N-1 position, the C5 position of the benzene (B151609) ring, and the C3 position via reactions with the carbonyl group. This synthetic accessibility has enabled the creation of large libraries of isatin derivatives, where the core structure provides the fundamental pharmacophore while substituents are varied to modulate potency, selectivity, and pharmacokinetic properties. mdpi.comxisdxjxsu.asia Therefore, the indole-2,3-dione core in this compound serves as the essential structural foundation that enables its biological interactions, which are then finely tuned by the N-1 diphenylmethyl substituent.

Q & A

Q. What are the recommended methods for synthesizing 1-(diphenylmethyl)-1H-indole-2,3-dione and its derivatives?

The synthesis typically involves condensation reactions or functionalization of the indole-2,3-dione core. For example:

- Mannich reaction : Reacting isatin (indole-2,3-dione) with diphenylmethylamine in the presence of formaldehyde under acidic conditions to introduce the diphenylmethyl group .

- N-Alkylation : Using alkyl halides (e.g., diphenylmethyl chloride) in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to substitute the indole nitrogen .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended for isolating pure compounds .

Q. How can the crystal structure of this compound be determined?

- Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs (e.g., SHELXT for structure solution and SHELXL for refinement) .

- Workflow : Data collection at low temperature (e.g., 100 K) to reduce thermal motion, followed by integration (via SAINT or APEX3) and absorption correction (SADABS). OLEX2 provides a user-friendly interface for visualization and refinement .

- Validation : Check for R-factor convergence (R₁ < 0.05), residual electron density (< 1 e⁻/ų), and geometric parameters (e.g., bond lengths within 3σ of expected values) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., diphenylmethyl protons at δ 4.5–5.5 ppm and carbonyl carbons at δ 170–180 ppm) .

- IR : Strong C=O stretches near 1700–1750 cm⁻¹ and N–H stretches (if present) at 3200–3400 cm⁻¹ .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

Advanced Research Questions

Q. How does this compound induce apoptosis in cancer cells?

- Mechanism : The compound promotes cytochrome c release from mitochondria, activating caspase-9 via apoptosome formation (IC₅₀ ≈ 4 µM in tumor cells) .

- Experimental validation : Use flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3/9 cleavage) to confirm apoptosis .

- Controls : Include caspase inhibitors (e.g., Z-VAD-FMK) to verify caspase-dependent pathways .

Q. How can structural modifications enhance its bioactivity or selectivity?

- Structure-activity relationship (SAR) :

- Synthetic strategies : Introduce sulfonamide or triazole moieties via click chemistry to modulate selectivity .

Q. How to resolve contradictions in reported biological activity data?

- Case example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, cell line variability).

- Methodology :

Q. What computational approaches predict the compound’s interaction with caspases?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to caspase-3 (PDB ID: 1NME). Focus on the active site (catalytic Cys285) and adjacent hydrophobic pockets .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å) .

Q. How to design metal complexes using this compound for anticancer applications?

- Coordination chemistry : The diketone moiety binds transition metals (e.g., Cu²⁺, Zn²⁺) via O,O-chelation, enhancing cytotoxicity .

- Protocol : React this compound with metal salts (e.g., CuCl₂·2H₂O) in ethanol under reflux. Characterize via UV-Vis (d-d transitions) and cyclic voltammetry .

Data Analysis and Validation

Q. How to address crystallographic disorder in the diphenylmethyl group?

- Refinement strategy : Split disordered atoms into two positions with occupancy factors summing to 1. Apply geometric restraints (e.g., SIMU, DELU in SHELXL) to maintain reasonable bond lengths/angles .

- Validation tools : Use PLATON’s ADDSYM to check for missed symmetry and Mercury’s void analysis to exclude solvent effects .

Q. What statistical methods are used to compare biological activity across derivatives?

- Dose-response analysis : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill slopes .

- Multivariate analysis : Apply PCA or hierarchical clustering (e.g., in R/Bioconductor) to group compounds by activity profiles and structural features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。